

An In-Depth Technical Guide to the Chemical Properties of Azide-PEG12-Tos

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Compound of Interest

Compound Name: Azide-PEG12-Tos

Cat. No.: B8104382

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of **Azide-PEG12-Tos**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.

Core Chemical Properties

Azide-PEG12-Tos is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal azide group ($-N_3$) and a tosyl (tosylate, $-OTs$) group, separated by a 12-unit PEG spacer. This structure imparts unique chemical functionalities, making it a versatile tool in chemical biology and pharmaceutical sciences.

Property	Value	Source
Molecular Formula	$C_{31}H_{55}N_3O_{14}S$	[1][2]
Molecular Weight	725.9 g/mol	[1][2]
CAS Number	1821464-56-5	[1]
Appearance	White to off-white solid or oil	-
Purity	Typically $\geq 95\%$	-
Storage	$-20^{\circ}C$, protected from light and moisture	

Solubility

The polyethylene glycol (PEG) backbone of **Azide-PEG12-Tos** enhances its solubility in a range of solvents. PEG is known to be soluble in water and many organic solvents. The solubility of PEG compounds generally decreases with increasing molecular weight.

Solvent	Solubility
Water	Soluble
Dimethyl sulfoxide (DMSO)	Soluble
Dichloromethane (DCM)	Soluble
Dimethylformamide (DMF)	Soluble
Ethanol	Soluble
Chloroform	Soluble

This table presents expected solubility based on the properties of PEG linkers. Specific quantitative solubility data for **Azide-PEG12-Tos** is not readily available.

Reactivity and Chemical Functionality

The utility of **Azide-PEG12-Tos** stems from its two distinct reactive termini: the azide and the tosyl group.

The Azide Group: A Gateway to Click Chemistry

The azide group is a key functional group for "click chemistry," a set of biocompatible reactions known for their high efficiency, specificity, and mild reaction conditions. The most common application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. This reaction is widely used for bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules.

Alternatively, the azide can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which

proceeds without the need for a copper catalyst, offering advantages in live-cell imaging and in vivo applications.

The Tosyl Group: A Versatile Leaving Group

The tosyl group is an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of various nucleophiles, such as amines, thiols, and carboxylates, to the PEG linker. The conversion of an alcohol to a tosylate is a common strategy to activate it for nucleophilic attack. The reaction of a tosylate with a nucleophile like sodium azide proceeds via an SN2 mechanism for primary and secondary tosylates.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general procedure for conjugating an alkyne-containing biomolecule to **Azide-PEG12-Tos**.

Materials:

- **Azide-PEG12-Tos**
- Alkyne-functionalized biomolecule (e.g., protein, oligonucleotide)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
- Sodium ascorbate
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO (if needed to dissolve starting materials)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azide-PEG12-Tos** in DMSO or an appropriate buffer.
 - Prepare a stock solution of the alkyne-biomolecule in a suitable buffer.
 - Prepare a 10 mM stock solution of CuSO₄ in water.
 - Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).
- Reaction Setup:
 - In a reaction tube, combine the alkyne-biomolecule with the desired molar excess of **Azide-PEG12-Tos** in the reaction buffer.
 - In a separate tube, premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes to form the copper(I)-ligand complex.
- Initiation of Click Reaction:
 - Add the CuSO₄/ligand premix to the biomolecule/azide mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
 - Gently mix and incubate at room temperature for 1-2 hours, protected from light.
- Purification:
 - Purify the resulting conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents.

Reaction Conditions and Expected Yields for CuAAC:

Parameter	Condition	Expected Yield	Source
Catalyst	CuSO ₄ /Sodium Ascorbate with THPTA/TBTA	High to Quantitative	-
Solvent	Aqueous buffer (e.g., PBS), may contain co-solvents like DMSO, DMF	High	
Temperature	Room Temperature	High	
pH	4-11	High	
Reaction Time	1-12 hours	High	

Expected yields are generally high for CuAAC reactions, often exceeding 90%, but can vary depending on the specific substrates and reaction conditions.

Nucleophilic Substitution of the Tosyl Group

This protocol describes a general procedure for reacting a nucleophile with the tosyl group of **Azide-PEG12-Tos**.

Materials:

- **Azide-PEG12-Tos**
- Nucleophile (e.g., a primary amine, thiol)
- Aprotic polar solvent (e.g., DMF, DMSO)
- Base (if required, e.g., triethylamine for amine nucleophiles)

Procedure:

- Dissolve **Azide-PEG12-Tos** in the chosen aprotic polar solvent.
- Add the nucleophile to the solution. A molar excess of the nucleophile is typically used.

- If the nucleophile is an amine, add a non-nucleophilic base like triethylamine to neutralize the generated toluenesulfonic acid.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete, as monitored by a suitable technique (e.g., TLC, LC-MS).
- Upon completion, the product can be purified by standard chromatographic techniques.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Azide-PEG12-Tos** is expected to show characteristic signals for the tosyl group, the PEG backbone, and the protons adjacent to the azide group.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.8	Doublet	2H	Aromatic protons ortho to the sulfonyl group
~7.5	Doublet	2H	Aromatic protons meta to the sulfonyl group
~4.1	Triplet	2H	-CH ₂ -OTs
~3.6	Singlet (broad)	~44H	PEG backbone (-O-CH ₂ -CH ₂ -O-)
~3.4	Triplet	2H	-CH ₂ -N ₃
~2.4	Singlet	3H	Methyl group of the tosyl moiety (-CH ₃)

This is an expected ¹H NMR data based on the structure of **Azide-PEG12-Tos** and published data for similar compounds. Actual chemical shifts may vary depending on the solvent and instrument used.

Mass Spectrometry

In mass spectrometry, **Azide-PEG12-Tos** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern under techniques like electrospray ionization (ESI) would likely involve cleavage of the ether linkages in the PEG chain, resulting in a series of peaks separated by 44 Da (the mass of an ethylene glycol unit). Fragmentation may also occur at the tosyl and azide groups.

Applications in Research and Drug Development

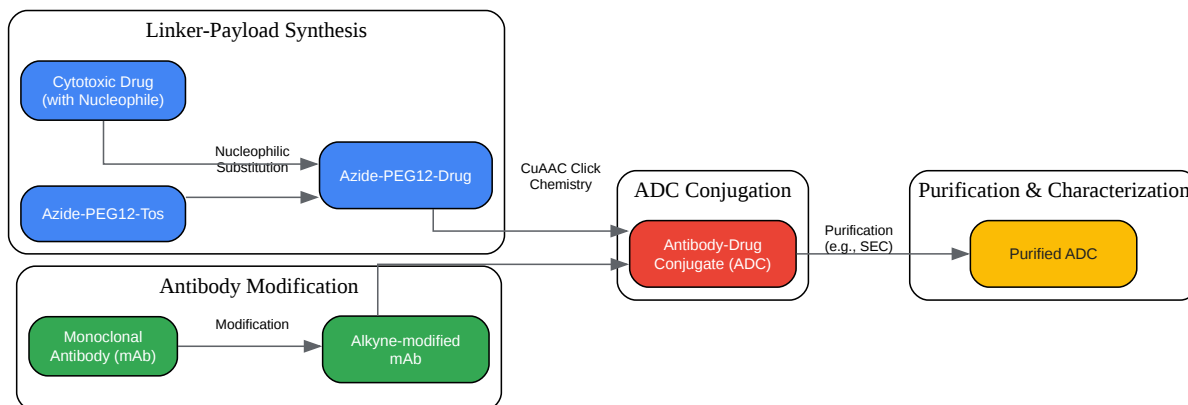
Azide-PEG12-Tos is a valuable tool in various applications due to its bifunctional nature.

- **Antibody-Drug Conjugates (ADCs):** It can be used as a linker to conjugate cytotoxic drugs to antibodies. The tosyl group can be reacted with a functional group on the drug, and the azide can then be used to attach the drug-linker entity to an alkyne-modified antibody via click chemistry.
- **PROTACs:** In the development of proteolysis-targeting chimeras (PROTACs), this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
- **Bioconjugation:** It is used to PEGylate proteins, peptides, and other biomolecules to improve their solubility, stability, and pharmacokinetic properties.
- **Surface Modification:** Surfaces of materials and nanoparticles can be functionalized with **Azide-PEG12-Tos** to introduce azide groups for subsequent "clicking" of other molecules, enhancing biocompatibility.

Workflow and Signaling Pathway Diagrams

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for synthesizing an ADC using **Azide-PEG12-Tos** as a linker.

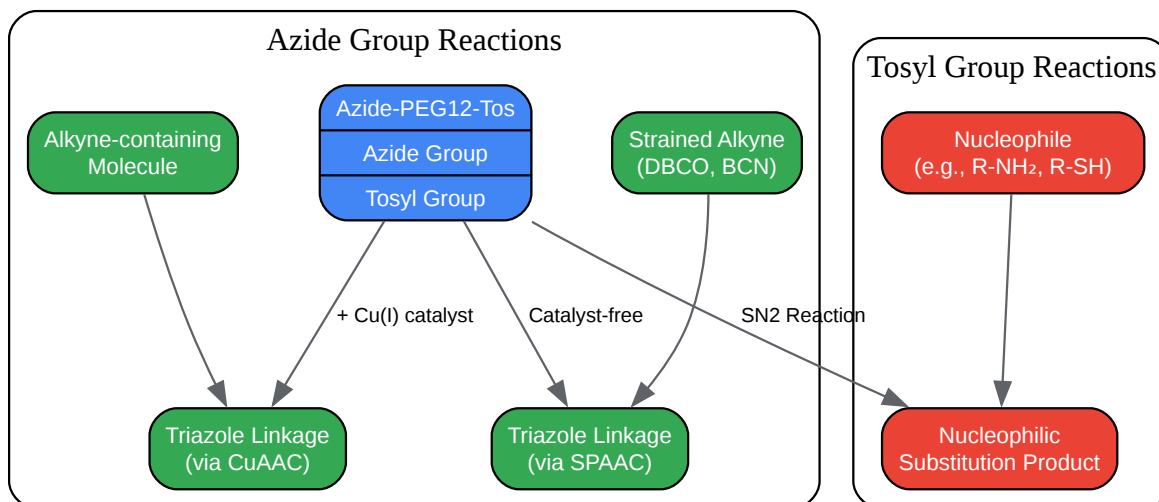


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Caption: Workflow for ADC synthesis using **Azide-PEG12-Tos**.

Logical Relationship of Reactions

This diagram illustrates the two primary reaction pathways available with **Azide-PEG12-Tos**.



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Caption: Reaction pathways of **Azide-PEG12-Tos**.

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References

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- 2. Azide-PEG3-Tos, 178685-33-1 | BroadPharm [broadpharm.com]
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